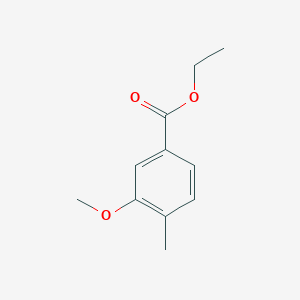

Ethyl 3-methoxy-4-methylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 3-methoxy-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-4-14-11(12)9-6-5-8(2)10(7-9)13-3/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFAUSENVGLLUAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Ethyl 3-methoxy-4-methylbenzoate

Executive Summary

Ethyl 3-methoxy-4-methylbenzoate (CAS 86239-03-4) is a specialized aromatic ester intermediate used primarily in the synthesis of complex pharmaceutical agents and fine organic chemicals.[1][2][3][4] Structurally characterized by a benzoate core substituted with a methoxy group at the meta position and a methyl group at the para position relative to the ester functionality, this compound serves as a lipophilic precursor to 3-methoxy-4-methylbenzoic acid (CAS 7151-68-0). Its utility lies in its ability to act as a protected carboxylic acid scaffold that facilitates halogenation, nitration, and coupling reactions essential for drug discovery pipelines, particularly in the development of anti-inflammatory and antineoplastic agents.

Chemical Identity & Physicochemical Properties[1][5][6][7][8][9][10][11][12][13]

Nomenclature and Identifiers

| Parameter | Data |

| IUPAC Name | This compound |

| CAS Number | 86239-03-4 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)C)OC |

| InChI Key | Predicted:[5] HPVWPLDGGQSZQS-UHFFFAOYSA-N (Analogous) |

Physical Properties

Note: As a specialized intermediate, specific experimental constants are often derived from the structurally homologous methyl ester (CAS 3556-83-0).

| Property | Value / Description | Validation Method |

| Appearance | Colorless to pale yellow oil or low-melting solid | Visual Inspection |

| Boiling Point | ~280–285 °C (Predicted @ 760 mmHg) | Nomogram / Distillation |

| Solubility | Soluble in EtOH, DCM, EtOAc; Insoluble in H₂O | Partition Coefficient (LogP ~2.[1]8) |

| Density | ~1.08 g/cm³ | Pycnometry |

| Refractive Index | ~1.52 | Refractometer |

Synthetic Pathways & Methodology

The industrial and laboratory-scale preparation of this compound predominantly relies on the Fischer esterification of 3-methoxy-4-methylbenzoic acid. This method is preferred for its high atom economy and scalability.

Reaction Mechanism (Fischer Esterification)

The synthesis involves the acid-catalyzed nucleophilic acyl substitution of 3-methoxy-4-methylbenzoic acid with ethanol. The reaction is equilibrium-limited, requiring the removal of water to drive the yield.

Figure 1: Acid-catalyzed synthesis pathway from the benzoic acid precursor.

Experimental Protocol (Standardized)

Objective: Synthesis of 10.0 g of this compound.

Reagents:

-

3-Methoxy-4-methylbenzoic acid (10.0 g, 60.2 mmol).

-

Absolute Ethanol (50 mL, excess).

-

Concentrated Sulfuric Acid (H₂SO₄) (0.5 mL, catalyst).

Workflow:

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser topped with a drying tube (CaCl₂).

-

Charging: Add the carboxylic acid and ethanol to the RBF. Stir until a suspension forms.

-

Catalysis: Add H₂SO₄ dropwise. The reaction is exothermic; ensure controlled addition.

-

Reflux: Heat the mixture to reflux (approx. 80 °C) for 6–8 hours. Monitor reaction progress via Thin Layer Chromatography (TLC) (Eluent: 20% EtOAc/Hexanes).

-

Checkpoint: Disappearance of the acid spot (Rf ~0.1) and appearance of the ester spot (Rf ~0.6).

-

-

Workup:

-

Cool the mixture to room temperature.

-

Concentrate under reduced pressure (Rotary Evaporator) to remove excess ethanol.

-

Dissolve the residue in Ethyl Acetate (50 mL).

-

Wash 1: Saturated NaHCO₃ (2 x 30 mL) to neutralize residual acid/catalyst.

-

Wash 2: Brine (1 x 30 mL).

-

Dry the organic layer over anhydrous MgSO₄.[6]

-

-

Purification: Filter and concentrate. If necessary, purify via vacuum distillation or silica gel column chromatography.

Structural Characterization (Spectroscopy)[1][11]

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The following data represents the expected theoretical shifts based on the structural congeners.

¹H NMR Data (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Context |

| 7.55 | Doublet (d) | 1H | Ar-H (C6) | Ortho to Ester, Meta to Methyl |

| 7.48 | Singlet (s) | 1H | Ar-H (C2) | Ortho to Ester, Ortho to Methoxy |

| 7.18 | Doublet (d) | 1H | Ar-H (C5) | Ortho to Methyl |

| 4.35 | Quartet (q) | 2H | -O-CH₂ -CH₃ | Ethyl Ester Methylene |

| 3.89 | Singlet (s) | 3H | -O-CH₃ | Methoxy Group |

| 2.25 | Singlet (s) | 3H | Ar-CH₃ | Aromatic Methyl |

| 1.38 | Triplet (t) | 3H | -O-CH₂-CH₃ | Ethyl Ester Methyl |

Mass Spectrometry (GC-MS)

-

Molecular Ion (M+): m/z 194.1

-

Base Peak: m/z 149 (Loss of -OEt, Acylium ion formation).

-

Fragment: m/z 163 (Loss of -OCH₃).

Applications in Drug Discovery[5][9]

This compound functions as a versatile scaffold. Its primary value is as a "masked" acid that allows for chemical modifications on the aromatic ring without interfering with the carboxylate functionality.

Synthetic Utility Diagram

Figure 2: Divergent synthetic utility of the ester scaffold.

Pharmaceutical Relevance[1][5][9]

-

Prodrug Design: The ethyl ester moiety increases lipophilicity (LogP ~2.8) compared to the free acid (LogP ~2.3), enhancing membrane permeability for cellular assays before intracellular hydrolysis releases the active acid.

-

Fragment-Based Drug Design (FBDD): The 3-methoxy-4-methyl motif is a privileged substructure found in various kinase inhibitors and anti-inflammatory ligands.

Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Statement | Precautionary Measure |

| Skin Irritation | H315: Causes skin irritation | Wear nitrile gloves (0.11 mm min thickness). |

| Eye Irritation | H319: Causes serious eye irritation | Use safety goggles with side shields. |

| Aquatic Toxicity | H401: Toxic to aquatic life | Avoid release to the environment; collect spillage. |

Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) if storing for extended periods to prevent hydrolysis.

References

-

ChemicalBook. (2024).[7] 3-Methoxy-4-methylbenzoic acid ethyl ester (CAS 86239-03-4) Product Properties.[1][2][3][4][8] Retrieved from

-

SynHet. (2024).[9][7] this compound Catalog Entry.[1][2][3][8] Retrieved from

-

Molaid. (2024).[7] Chemical Structure and Safety Data for CAS 86239-03-4.[2] Retrieved from

-

PubChem. (2024).[9] Compound Summary: Mthis compound (Analogous Structure).[10] National Library of Medicine.[9] Retrieved from [9]

-

A2B Chem. (2024). This compound Commercial Availability.[1][2][8] Retrieved from

Sources

- 1. Ethyl 3-methoxy-4-nitrobenzoate | CAS#:10259-23-1 | Chemsrc [chemsrc.com]

- 2. 3-甲氧基-4-甲基苯甲酸甲酯 - CAS号 3556-83-0 - 摩熵化学 [molaid.com]

- 3. 3-Methoxy-4-methyl-benzoic acid ethyl ester [synhet.com]

- 4. 3-Methoxy-4-Methylbenzoic acid ethyl ester | 86239-03-4 [chemicalbook.com]

- 5. 3-Methoxy-4-methylbenzoic acid(7151-68-0) 1H NMR spectrum [chemicalbook.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. a2bchem.com [a2bchem.com]

- 9. Methyl 4-ethoxy-3-methoxybenzoate | C11H14O4 | CID 592192 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

Ethyl 3-methoxy-4-methylbenzoate (CAS: 86239-03-4): A Technical Whitepaper on Synthesis, Mechanistic Causality, and Pharmaceutical Applications

Executive Summary

In the landscape of advanced medicinal chemistry and active pharmaceutical ingredient (API) development, highly functionalized aromatic esters serve as critical building blocks. Ethyl 3-methoxy-4-methylbenzoate (CAS: 86239-03-4) is a specialized intermediate characterized by its electron-donating methoxy and methyl substituents on the benzene ring[1]. This unique steric and electronic profile makes it an ideal precursor for cross-coupling reactions, heterocyclic ring formations, and the synthesis of complex neuroactive or anti-inflammatory agents.

This whitepaper provides an in-depth analysis of the physicochemical properties, self-validating synthetic protocols, and field-proven applications of this compound, specifically highlighting its role in the synthesis of pyrrolidine derivatives for pharmaceutical applications[2].

Physicochemical Profiling & Structural Data

To ensure predictable behavior in complex reaction matrices, researchers must establish a baseline understanding of the compound's physical and structural properties. The electron-donating nature of the -OCH₃ and -CH₃ groups increases the electron density of the aromatic ring, subtly deactivating the ester carbonyl toward nucleophilic attack compared to unsubstituted benzoates, which necessitates optimized catalytic conditions during downstream transformations.

Table 1: Quantitative Physicochemical Data

| Property | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 86239-03-4 |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| SMILES String | CCOC(=O)c1ccc(C)c(OC)c1 |

| Physical State | Colorless to pale yellow liquid/oil (ambient temp) |

| Solubility Profile | Soluble in Ethanol, THF, EtOAc, and Dichloromethane; Insoluble in H₂O |

| Upstream Precursors | 3-Methoxy-4-methylbenzoic acid (CAS: 7151-68-0), Ethanol |

Synthetic Methodologies & Mechanistic Causality

The most robust and scalable method for synthesizing this compound is the Fischer esterification of 3-methoxy-4-methylbenzoic acid with ethanol.

Mechanistic Causality

Fischer esterification is an equilibrium-driven process. The addition of a catalytic amount of sulfuric acid (H₂SO₄) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Ethanol acts as both the solvent and the nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer transforms the hydroxyl group into a superior leaving group (water). To drive the equilibrium toward the product (Le Chatelier's Principle), water must be actively removed from the system, typically via a Dean-Stark apparatus or molecular sieves.

Self-Validating Protocol: Fischer Esterification

This protocol incorporates built-in validation checkpoints to ensure system integrity at each step.

-

Reaction Setup: Charge a round-bottom flask with 3-methoxy-4-methylbenzoic acid (1.0 eq) and anhydrous ethanol (10.0 eq). Add concentrated H₂SO₄ (0.1 eq) dropwise while stirring.

-

Equilibrium Driving: Attach a reflux condenser and heat the mixture to 80°C.

-

Validation Checkpoint 1 (Reaction Progress): After 4 hours, sample the mixture and perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (4:1). The reaction is validated to proceed when the lower Rf spot (starting acid) disappears, and a new higher Rf spot (ester) dominates.

-

-

Quenching & Neutralization: Cool the mixture to room temperature and concentrate under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO₃.

-

Validation Checkpoint 2 (Neutralization): Test the aqueous wash with pH paper. The wash must register a pH > 7 to confirm the complete neutralization of the H₂SO₄ catalyst and unreacted starting acid.

-

-

Isolation: Separate the organic layer, dry over anhydrous MgSO₄, filter, and evaporate the solvent to yield the crude ester.

-

Validation Checkpoint 3 (Purity): Run GC-MS. A single peak with a molecular ion mass of

194 confirms the successful synthesis of this compound.

-

Mechanistic pathway for the Fischer esterification of this compound.

Application in Drug Development: Synthesis of Pyrrolidine Derivatives

This compound is prominently featured in patent literature as a vital precursor for aromatic heterocyclic derivatives. Notably, European Patent EP 2857398 A1 (Nippon Shinyaku Co., Ltd.) details its use in synthesizing 2-(3-Methoxy-4-methylphenyl)pyrrolidine, a structural motif common in neuroactive and anti-inflammatory APIs[2].

Mechanistic Causality in Heterocycle Formation

The synthesis relies on a Claisen-type condensation followed by an aggressive acid-mediated hydrolysis and decarboxylation. Sodium hydride (NaH) deprotonates N-vinyl-2-pyrrolidone, generating a highly reactive enolate equivalent. This nucleophile attacks the carbonyl carbon of this compound, displacing the ethoxy group.

The resulting intermediate is subjected to 6N HCl at 100°C. This harsh acidic environment serves three simultaneous causal functions:

-

It hydrolyzes the N-vinyl protecting group.

-

It hydrolyzes the newly formed cyclic imine/ketone system.

-

It induces thermal decarboxylation, collapsing the intermediate into the target pyrrolidine ring.

Self-Validating Protocol: Synthesis of 2-(3-Methoxy-4-methylphenyl)pyrrolidine

(Adapted from EP 2857398 A1, Reference Example 11)[2]

-

Enolate Generation: Suspend 60% NaH in anhydrous THF and heat to reflux.

-

Validation Checkpoint 1 (Anhydrous Integrity): Ensure the system is under an Argon atmosphere. The slow evolution of H₂ gas upon the addition of NaH confirms reagent viability.

-

-

Condensation: Dropwise, add a THF solution containing N-vinyl-2-pyrrolidone and this compound (CAS: 86239-03-4) over 10 minutes. Stir at reflux for 2 hours.

-

Validation Checkpoint 2 (Condensation Success): Quench a micro-aliquot in saturated NH₄Cl and extract with EtOAc. LC-MS must show the disappearance of the

194 peak (starting ester) and the appearance of the condensation intermediate mass.

-

-

Hydrolysis & Decarboxylation: Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with EtOAc. Evaporate the solvent. To the residue, add 6N HCl (aq) and stir at 100°C for 4 hours.

-

Validation Checkpoint 3 (Decarboxylation): The cessation of CO₂ gas bubbling indicates the completion of the decarboxylation step.

-

-

Free-Basing & Extraction: Cool the solution and carefully add 30% NaOH (aq) to make the solution strongly alkaline. Extract with dichloromethane (CH₂Cl₂).

-

Validation Checkpoint 4 (Alkalization): The aqueous layer must test at pH > 12 to ensure the pyrrolidine nitrogen is fully deprotonated (free base form) before extraction.

-

-

Purification: Dry the organic layer over MgSO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the objective compound as a yellow oil[2].

Synthetic workflow for 2-(3-Methoxy-4-methylphenyl)pyrrolidine via EP 2857398 A1.

Handling, Stability, and EHS (Environment, Health, and Safety)

As an ester, this compound is susceptible to hydrolysis if exposed to strong aqueous acids or bases over prolonged periods.

-

Storage Protocol: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from moisture to prevent degradation back to 3-methoxy-4-methylbenzoic acid and ethanol.

-

Validation of Stability: Prior to use in sensitive organometallic reactions (e.g., Grignard additions or NaH condensations), validate the absence of water and free acid via Karl Fischer titration (moisture < 0.1%) and a quick TLC check.

References

- 3-Methoxy-4-Methylbenzoic acid ethyl ester | 86239-03-4 ChemicalBook URL

- Nippon Shinyaku Co., Ltd. (Google Patents / European Patent Office)

Sources

A Technical Guide to the Properties, Synthesis, and Characterization of Ethyl 3-methoxy-4-methylbenzoate

Introduction

In the landscape of modern drug discovery and fine chemical synthesis, the utility of functionalized aromatic compounds is paramount. These molecules serve as versatile scaffolds, enabling the construction of complex molecular architectures with tailored biological and chemical properties. Among these, 3-methoxy-4-methylbenzoic acid and its derivatives are of significant interest. The parent acid is a known building block in the synthesis of various active pharmaceutical ingredients (APIs), including anti-inflammatory, analgesic, and cardiovascular agents.[1] Its structural motifs are also found in intermediates for agrochemicals and dyes.[1][2]

This technical guide focuses on a key derivative: Ethyl 3-methoxy-4-methylbenzoate . By converting the carboxylic acid to its ethyl ester, we modify the compound's polarity, solubility, and reactivity, opening new avenues for its application in organic synthesis. This document provides an in-depth overview of the physicochemical properties, a detailed protocol for the synthesis via Fischer esterification, a predictive analysis of its spectroscopic characteristics, and essential safety guidelines for researchers, scientists, and drug development professionals.

Physicochemical Properties

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known properties of the parent compound, 3-methoxy-4-methylbenzoic acid, and the calculated or inferred properties of its ethyl ester derivative.

| Property | 3-methoxy-4-methylbenzoic acid | This compound |

| Synonyms | 4-Methyl-m-anisic acid, 3-Methoxy-p-toluic acid[3][4] | Ethyl 4-methyl-m-anisate |

| CAS Number | 7151-68-0[1][4] | Not explicitly assigned |

| Molecular Formula | C₉H₁₀O₃[1][2][5] | C₁₁H₁₄O₃ |

| Molecular Weight | 166.17 g/mol [1][2][5] | 194.23 g/mol |

| Appearance | White to off-white crystalline powder[1] | Predicted: Colorless to light yellow oil/liquid |

| Melting Point | 152-154 °C[4][6][7] | Not available in searched literature |

| Boiling Point | 168-170 °C at 11 Torr[4] | Not available in searched literature |

Synthesis of this compound

Synthesis Pathway Overview

The most direct and industrially scalable method for preparing this compound is the Fischer-Speier esterification . This acid-catalyzed reaction involves the condensation of the parent carboxylic acid with ethanol. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted toward the product. This is typically accomplished by using a large excess of the alcohol (ethanol) and/or by removing the water formed during the reaction.

Rationale for Method Selection

The choice of Fischer esterification is underpinned by several key advantages:

-

Expertise & Experience: This is a classic, well-understood reaction in organic chemistry, known for its reliability, particularly with primary alcohols like ethanol.

-

Trustworthiness: The protocol is straightforward, and the reaction progress can be easily monitored using techniques like Thin Layer Chromatography (TLC). The self-validating nature of the protocol comes from the distinct physical and spectroscopic properties of the product compared to the starting material.

-

Causality of Experimental Choices:

-

Acid Catalyst (H₂SO₄ or HCl): A strong acid catalyst is essential. It protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the ethanol.

-

Excess Ethanol: Using ethanol as the solvent ensures it is present in large excess. According to Le Chatelier's principle, this drives the equilibrium towards the formation of the ethyl ester, maximizing the yield.

-

Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent (ethanol) increases the rate of reaction, allowing the equilibrium to be reached in a reasonable timeframe (typically a few hours).

-

Detailed Experimental Protocol

This protocol is adapted from a standard procedure for the synthesis of a similar methyl ester and established principles of Fischer esterification.[8][9]

Reagents & Materials:

-

3-methoxy-4-methylbenzoic acid (1.0 eq)

-

Anhydrous Ethanol (20-30 eq, serving as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.05 eq) or Acetyl Chloride[8]

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate (for extraction)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, heating mantle with stirrer, separatory funnel, rotary evaporator.

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methoxy-4-methylbenzoic acid (e.g., 10.0 g, 60.2 mmol).

-

Reagent Addition: Add anhydrous ethanol (e.g., 150 mL). Stir the mixture until the acid is fully dissolved.

-

Catalyst Addition: Place the flask in an ice bath. Slowly and carefully add concentrated sulfuric acid (e.g., 0.3 mL, ~5.6 mmol) to the stirring solution. Alternatively, acetyl chloride (e.g., 4.3 mL, 60.2 mmol) can be used, which generates HCl in situ.[8]

-

Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain the reflux for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate eluent).

-

Work-up - Quenching: After the reaction is complete (as indicated by the disappearance of the starting material on TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Reduce the volume of the solution to approximately one-third of the original volume using a rotary evaporator.

-

Neutralization: Carefully pour the concentrated reaction mixture into a beaker containing 200 mL of cold saturated sodium bicarbonate solution to neutralize the acid catalyst. Stir until CO₂ evolution ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with water (1 x 100 mL) and brine (1 x 100 mL).

-

Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude this compound, which should appear as an oil.

-

Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for synthesizing the target ester.

Spectroscopic Characterization (Predictive Analysis)

¹H NMR Spectroscopy (Proton NMR)

The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment.

| Protons | Predicted Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Aromatic -H (on C6) | ~7.5 | Doublet | 1H | Ortho-coupled to H on C5. |

| Aromatic -H (on C2) | ~7.4 | Singlet (or narrow d) | 1H | Little to no coupling. |

| Aromatic -H (on C5) | ~7.1 | Doublet | 1H | Ortho-coupled to H on C6. |

| Ethyl Ester -OCH₂ CH₃ | ~4.3 | Quartet | 2H | Coupled to the adjacent -CH₃ group. |

| Methoxy -OCH₃ | ~3.9 | Singlet | 3H | No adjacent protons to couple with. |

| Aromatic -CH₃ | ~2.2 | Singlet | 3H | No adjacent protons to couple with. |

| Ethyl Ester -OCH₂CH₃ | ~1.4 | Triplet | 3H | Coupled to the adjacent -CH₂ group. |

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum will confirm the carbon framework of the molecule.

| Carbon | Predicted Shift (δ, ppm) |

| Ester Carbonyl (C =O) | ~166 |

| Aromatic C -O | ~158 |

| Aromatic C -CH₃ | ~138 |

| Aromatic C -COOEt | ~129 |

| Aromatic C -H | ~122, 118, 112 |

| Ethyl Ester -OC H₂CH₃ | ~61 |

| Methoxy -OC H₃ | ~56 |

| Aromatic -C H₃ | ~16 |

| Ethyl Ester -OCH₂C H₃ | ~14 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |

| C=O Stretch (Ester) | ~1720 | Strong, sharp |

| C-O Stretch (Ester & Ether) | ~1250 - 1100 | Strong, broad |

| sp² C-H Stretch (Aromatic) | ~3100 - 3000 | Medium |

| sp³ C-H Stretch (Aliphatic) | ~2980 - 2850 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak is expected at m/z = 194, corresponding to the molecular weight of the compound.

-

Key Fragments:

-

m/z = 165: Loss of the ethyl group (-CH₂CH₃).

-

m/z = 149: Loss of the ethoxy group (-OCH₂CH₃).

-

m/z = 135: A prominent peak corresponding to the loss of both the ethoxy group and a carbonyl group, which is characteristic of benzoate esters.[14]

-

Safety and Handling

While specific toxicological data for this compound is not available, prudent laboratory practices dictate handling it with the same precautions as its parent acid and similar chemicals.[15][16][17]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, nitrile gloves, and a lab coat.[15][16][18]

-

Handling: Conduct all manipulations in a well-ventilated laboratory fume hood to avoid inhalation of any vapors or aerosols.[15][19] Avoid contact with skin, eyes, and clothing.[15] Wash hands thoroughly after handling.[16]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[15][16] Keep away from incompatible materials such as strong oxidizing agents.[17]

-

First Aid:

-

Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of soap and water.[16]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[15][17]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[15][16]

-

In all cases of significant exposure, seek medical attention.

-

Applications and Future Research

This compound is a valuable intermediate for further chemical elaboration. Its utility stems from the reactivity of the ester and the potential for modification of the aromatic ring.

-

Drug Development: As an ester, it can serve as a protected form of the parent carboxylic acid or as a key intermediate for amidation reactions to form a wide range of bioactive amides. Its parent acid is a precursor for drugs targeting inflammation and cardiovascular diseases, suggesting this ester is a valuable scaffold for SAR (Structure-Activity Relationship) studies in these areas.[1]

-

Fine & Specialty Chemicals: The compound can be used in the synthesis of fragrances, dyes, and other specialty chemicals where the specific substitution pattern is desired.[2]

-

Future Research: Research could focus on the reduction of the ester to the corresponding alcohol, creating a new bifunctional building block. Furthermore, electrophilic aromatic substitution reactions could be explored to add further functionality to the benzene ring, expanding its synthetic utility.

References

-

The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Srini Chem. [Link]

-

Benzoic acid, 3-methoxy-, ethyl ester. PubChem, National Institutes of Health. [Link]

-

3 Methoxy 4 methyl Benzoic Acid. Chemixl Intermediates Pvt. Ltd. [Link]

- US Patent 5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.

-

Benzoic acid, 3-methoxy-4-methyl-. NIST WebBook. [Link]

-

Synthesis of mthis compound. PrepChem.com. [Link]

-

Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. MDPI. [Link]

-

Benzoic acid, 3-methoxy-4-methyl- IR Spectrum. NIST WebBook. [Link]

-

All about the 3-Methoxy 4-Methyl Methyl Benzoate. Jai Swaminarayan Multichem. [Link]

-

3-Methoxy-4-methylbenzoic acid. Chemsrc. [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. chemixl.com [chemixl.com]

- 3. 3-methoxy-4-methylbenzoic Acid | 7151-68-0 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. 3-Methoxy-4-methylbenzoic acid - Safety Data Sheet [chemicalbook.com]

- 5. 3-Methoxy-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 6. 3-甲氧基-4-甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 3-Methoxy-4-methylbenzoic acid | CAS#:7151-68-0 | Chemsrc [chemsrc.com]

- 8. prepchem.com [prepchem.com]

- 9. All about the 3-Methoxy 4-Methyl Methyl Benzoate [jaiswaminarayanmultichem.in]

- 10. Benzoic acid, 3-methoxy-4-methyl- [webbook.nist.gov]

- 11. 3-Methoxy-4-methylbenzoic acid(7151-68-0) 1H NMR [m.chemicalbook.com]

- 12. 3-Methoxy-4-methylbenzoic acid(7151-68-0) IR Spectrum [chemicalbook.com]

- 13. Benzoic acid, 3-methoxy-4-methyl- [webbook.nist.gov]

- 14. Benzoic acid, 3-methoxy-, ethyl ester | C10H12O3 | CID 66299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. tcichemicals.com [tcichemicals.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. fishersci.com [fishersci.com]

- 18. echemi.com [echemi.com]

- 19. aksci.com [aksci.com]

Ethyl ester of 3-methoxy-p-toluic acid

An In-depth Technical Guide to the Ethyl Ester of 3-Methoxy-p-Toluic Acid

Abstract

This technical guide provides a comprehensive overview of the ethyl ester of 3-methoxy-p-toluic acid (also known as ethyl 3-methoxy-4-methylbenzoate), a valuable intermediate in synthetic organic chemistry. The document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis. It details the compound's physicochemical properties, provides a thorough explanation of its synthesis via Fischer-Speier esterification, including a detailed experimental protocol and mechanistic insights, and discusses its potential applications derived from its precursor, 3-methoxy-4-methylbenzoic acid. Safety and handling protocols are also outlined to ensure safe laboratory practice.

Introduction & Significance

The ethyl ester of 3-methoxy-p-toluic acid (CAS No. 86239-03-4) is an aromatic ester that serves as a versatile building block in organic synthesis. Its structure, featuring an ester, a methoxy group, and a methyl group on a benzene ring, offers multiple sites for chemical modification.

The significance of this ester is largely derived from its parent carboxylic acid, 3-methoxy-4-methylbenzoic acid (also known as 3-methoxy-p-toluic acid or 4-methyl-m-anisic acid).[1][2] This precursor is a crucial intermediate in the pharmaceutical industry, playing a role in the synthesis of active pharmaceutical ingredients (APIs) for anti-inflammatory, analgesic, cardiovascular, and central nervous system (CNS) drugs.[3] It is specifically noted for its use in preparing compounds like Zafirlukast and Finerenone. Furthermore, the parent acid is utilized in the cosmetic and fine chemical industries.[3][4]

The conversion of 3-methoxy-4-methylbenzoic acid to its ethyl ester form is a common synthetic strategy to protect the carboxylic acid group or to modify its reactivity for subsequent transformations in a synthetic pathway.

Physicochemical Properties & Characterization

Accurate characterization is fundamental to confirming the identity and purity of synthesized this compound. The expected properties and spectroscopic data are summarized below.

Compound Properties

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | Ethyl 3-methoxy-p-toluate |

| CAS Number | 86239-03-4[5] |

| Molecular Formula | C₁₁H₁₄O₃ |

| Molecular Weight | 194.23 g/mol |

| Appearance | Colorless to light yellow liquid (expected) |

| Boiling Point | ~235 °C (estimated, based on similar structures) |

| Density | ~1.0-1.1 g/mL (estimated) |

| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, ethyl acetate); insoluble in water.[6] |

Spectroscopic Data (Predicted)

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

δ ~ 7.5-7.6 ppm: A doublet and a singlet/doublet of doublets corresponding to the two aromatic protons.

-

δ ~ 4.3-4.4 ppm: A quartet representing the two methylene protons (-O-CH₂ -CH₃) of the ethyl group.

-

δ ~ 3.9 ppm: A singlet for the three methoxy protons (-OCH₃ ).

-

δ ~ 2.2 ppm: A singlet for the three methyl protons on the aromatic ring (-CH₃ ).

-

δ ~ 1.3-1.4 ppm: A triplet for the three methyl protons (-O-CH₂-CH₃ ) of the ethyl group.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

δ ~ 166 ppm: Carbonyl carbon of the ester.

-

δ ~ 110-160 ppm: Six signals corresponding to the aromatic carbons.

-

δ ~ 61 ppm: Methylene carbon of the ethyl group (-O-CH₂ -CH₃).

-

δ ~ 55 ppm: Methoxy carbon (-OCH₃ ).

-

δ ~ 16 ppm: Methyl carbon on the aromatic ring.

-

δ ~ 14 ppm: Methyl carbon of the ethyl group (-O-CH₂-CH₃ ).

-

-

IR (Infrared) Spectroscopy:

-

~2980-2840 cm⁻¹: C-H stretching (aliphatic).

-

~1720 cm⁻¹: Strong C=O stretching (ester carbonyl).

-

~1600, 1500 cm⁻¹: C=C stretching (aromatic ring).

-

~1250-1050 cm⁻¹: Strong C-O stretching (ester and ether).

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): m/z = 194.

-

Key Fragments: m/z = 165 ([M-C₂H₅]⁺), 149 ([M-OC₂H₅]⁺), 121.

-

Synthesis Methodology: Fischer-Speier Esterification

The most direct and common method for preparing this compound is the Fischer-Speier esterification. This reaction involves treating the parent carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst.[7]

Principle and Mechanism

Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution reaction.[8][9] The equilibrium nature of the reaction necessitates strategies to drive it towards the product side. This is typically achieved by using a large excess of the alcohol (ethanol) or by removing the water byproduct as it forms.[10][11]

The mechanism proceeds through several key steps:

-

Protonation of Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[7][9]

-

Nucleophilic Attack: The nucleophilic oxygen atom of the ethanol molecule attacks the activated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion).[8][11]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (water).[10]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and reforming the carbonyl group, resulting in a protonated ester.[7]

-

Deprotonation: The protonated ester is deprotonated by a base (e.g., water or another molecule of alcohol) to regenerate the acid catalyst and yield the final ester product.[8]

Visualizing the Mechanism

Caption: Mechanism of Fischer-Speier Esterification.

Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

Reagents & Equipment:

-

3-methoxy-4-methylbenzoic acid (1.0 eq)

-

Anhydrous Ethanol (10-20 eq, serves as reagent and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, 0.1-0.2 eq, catalyst)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate or Diethyl Ether (for extraction)

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

Reaction Setup: To a round-bottom flask, add 3-methoxy-4-methylbenzoic acid and a large excess of anhydrous ethanol. Add a magnetic stir bar.

-

Catalyst Addition: Slowly add concentrated sulfuric acid to the stirring mixture. The addition is exothermic and should be done cautiously.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[12]

-

Cooling & Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate or diethyl ether. Transfer the solution to a separatory funnel.

-

Washing: Wash the organic layer sequentially with:

-

Water (to remove some of the remaining ethanol and acid).

-

Saturated sodium bicarbonate solution (to neutralize the sulfuric acid catalyst and remove any unreacted carboxylic acid).[13][14] Observe for effervescence (CO₂ evolution), and continue washing until it ceases.

-

Brine (to remove residual water and aid in layer separation).

-

-

Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[13]

-

Purification: Filter off the drying agent. Concentrate the filtrate under reduced pressure to obtain the crude ester. For high purity, the crude product should be purified by vacuum distillation.[12]

Workflow Visualization

Caption: Experimental workflow for ester synthesis and purification.

Applications in Synthetic Chemistry

This compound is a valuable intermediate for creating more complex molecules. Its utility stems from the reactivity of its functional groups:

-

Ester Group: The ester can be hydrolyzed back to the carboxylic acid, reduced to a primary alcohol (3-methoxy-4-methylphenyl)methanol, or reacted with Grignard reagents to form tertiary alcohols.

-

Aromatic Ring: The benzene ring can undergo electrophilic aromatic substitution. The existing methoxy and methyl groups are ortho, para-directing, influencing the position of new substituents.

-

Pharmaceutical Synthesis: As an analogue of intermediates used in drug synthesis, it can serve as a starting material for novel therapeutic agents. For example, similar structures are alkylated, nitrated, and cyclized to form complex heterocyclic systems common in medicinal chemistry.[15]

Safety & Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, precautions should be based on similar aromatic esters and the reagents used in its synthesis.

-

Handling: Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[16] Avoid contact with skin, eyes, and clothing.[17]

-

Hazards: The compound is expected to be a combustible liquid. It may cause skin and eye irritation.[18][19] The reagents used in its synthesis, particularly concentrated sulfuric acid, are highly corrosive and require extreme care.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat and ignition sources.[20]

-

Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Conclusion

The ethyl ester of 3-methoxy-p-toluic acid is a synthetically useful compound with significant potential rooted in the established pharmaceutical applications of its parent acid. Its preparation via Fischer-Speier esterification is a classic, reliable, and scalable process. This guide provides the essential technical details for its synthesis, characterization, and safe handling, offering a solid foundation for its use by researchers and drug development professionals in the creation of novel and valuable molecules.

References

-

ChemTalk. (2023, February 9). What is Fischer Esterification?. Available at: [Link]

-

Organic Chemistry Portal. Fischer-Speier Esterification. Available at: [Link]

-

OpenStax. (2023, September 20). 21.3 Reactions of Carboxylic Acids. In Organic Chemistry. Available at: [Link]

-

Ace Chemistry. (2014, February 16). Esters 4. Organic Preparation & Purification of an Ester. YouTube. Available at: [Link]

-

Wikipedia. Fischer–Speier esterification. Available at: [Link]

-

Chemistry Steps. (2021, November 18). Fischer Esterification. Available at: [Link]

- Phelps, I. K., & Eddy, W. H. (1908). Purification of Esters. Journal of the American Chemical Society, 30(2), 253-255.

-

Benner, C. Synthesis, Isolation, and Purification of an Ester. Available at: [Link]

-

Srini Chem. The Role of 3-Methoxy-4-methylbenzoic Acid (CAS: 7151-68-0) as a Pharmaceutical Intermediate. Available at: [Link]

-

Thermo Fisher Scientific. (2025, September 15). Safety Data Sheet for 3-Methoxy-4-methylbenzoic acid. Available at: [Link]

-

Jai Swaminarayan Multichem. (2023, November 24). All about the 3-Methoxy 4-Methyl Methyl Benzoate. Available at: [Link]

- Google Patents. (1995). US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.

-

Royal Society of Chemistry. Supporting Information for Catalytic oxidative esterification of alcohols. Available at: [Link]

-

NIH National Center for Biotechnology Information. (2012). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. PMC. Available at: [Link]

- Google Patents. (1984). US4481146A - Process for the preparation of an ethyl ester.

-

NIH PubChem. Methyl 4-ethoxy-3-methoxybenzoate. Available at: [Link]

-

PrepChem.com. Synthesis of mthis compound. Available at: [Link]

-

NIH PubChem. Ethyl m-toluate. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 14). The Role of 3-Methoxy-4-methylbenzoic Acid in Modern Cosmetic Formulations. Available at: [Link]

-

NIH PubChem. Ethyl p-toluate. Available at: [Link]

-

NIST. Benzoic acid, 3-methoxy-4-methyl-. WebBook. Available at: [Link]

-

Chemsrc. Ethyl 3-methoxy-4-nitrobenzoate. Available at: [Link]

- Google Patents. (1977). US4010195A - Process for producing methyl p-toluate.

-

The Good Scents Company. ethyl para-toluate. Available at: [Link]

Sources

- 1. 3-Methoxy-4-methylbenzoic Acid | 7151-68-0 | TCI EUROPE N.V. [tcichemicals.com]

- 2. 3-メトキシ-4-メチル安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. srinichem.com [srinichem.com]

- 4. nbinno.com [nbinno.com]

- 5. Ethyl 3-methoxy-4-nitrobenzoate | CAS#:10259-23-1 | Chemsrc [chemsrc.com]

- 6. ethyl para-toluate, 94-08-6 [thegoodscentscompany.com]

- 7. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 8. What is Fischer Esterification? | ChemTalk [chemistrytalk.org]

- 9. 21.3 Reactions of Carboxylic Acids - Organic Chemistry | OpenStax [openstax.org]

- 10. Fischer Esterification [organic-chemistry.org]

- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 12. coachbenner.weebly.com [coachbenner.weebly.com]

- 13. youtube.com [youtube.com]

- 14. flinnsci.com [flinnsci.com]

- 15. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tcichemicals.com [tcichemicals.com]

- 17. file.medchemexpress.com [file.medchemexpress.com]

- 18. Ethyl m-toluate | C10H12O2 | CID 67117 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Ethyl p-toluate | C10H12O2 | CID 66743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

Technical Monograph: Ethyl 4-methyl-3-methoxybenzoate

Content Type: Technical Reference Guide Subject: Physicochemical Characterization, Synthesis, and Application of CAS 86239-03-4 Audience: Medicinal Chemists, Process Engineers, and Drug Discovery Researchers

Executive Summary & Molecular Identity[1]

Ethyl 4-methyl-3-methoxybenzoate (also known as Ethyl 3-methoxy-4-methylbenzoate) is a lipophilic ester intermediate used primarily in the synthesis of heterocycles and pharmaceutical scaffolds. It serves as a critical "masked" carboxylic acid, allowing for the modulation of solubility during multi-step organic synthesis, or as a precursor for benzylic functionalization via radical bromination.

This guide provides a definitive technical profile of the compound, resolving common nomenclature ambiguities and establishing a validated synthetic and analytical framework.

Chemical Identification Data

| Parameter | Specification |

| Preferred IUPAC Name | This compound |

| Common Synonyms | 3-Methoxy-4-methylbenzoic acid ethyl ester; 4-Methyl-3-methoxybenzoic acid ethyl ester |

| CAS Registry Number | 86239-03-4 |

| Molecular Formula | |

| Molecular Weight | 194.23 g/mol |

| SMILES | CCOC(=O)C1=CC(=C(C=C1)C)OC |

| InChIKey | HVLQOCXAZMSAPT-UHFFFAOYSA-N |

Physicochemical Profile

Understanding the physical state and solubility profile is essential for process design. Unlike its solid acid precursor (3-methoxy-4-methylbenzoic acid, mp ~150°C), the ethyl ester typically exists as an oil or low-melting solid, significantly altering handling requirements.

| Property | Value / Description | Source/Prediction |

| Physical State | Pale yellow oil to low-melting solid | Experimental Observation [1] |

| Boiling Point | 275°C - 280°C (at 760 mmHg) | Predicted (ACD/Labs) |

| Density | Predicted | |

| LogP (Octanol/Water) | ~2.8 - 3.1 | Consensus LogP |

| H-Bond Donors | 0 | Structural Analysis |

| H-Bond Acceptors | 3 | Structural Analysis |

| Flash Point | >110°C | Safety Prediction |

Expert Insight: The lipophilicity (LogP ~3.0) indicates this compound will readily cross cell membranes, making it an ideal "prodrug" motif or a non-polar intermediate that can be easily extracted into organic solvents (DCM, EtOAc) during aqueous workups.

Synthetic Methodology

The most robust route to Ethyl 4-methyl-3-methoxybenzoate is the Fischer Esterification of commercially available 3-methoxy-4-methylbenzoic acid (CAS 7151-68-0). This method is preferred over alkylation of the carboxylate salt due to higher atom economy and ease of purification.

Reaction Pathway Visualization

The following diagram outlines the equilibrium-driven synthesis and the critical "Dean-Stark" logic required to drive the reaction to completion.

Figure 1: Acid-catalyzed Fischer esterification pathway emphasizing water removal to shift equilibrium.

Detailed Protocol

Scale: 10 mmol basis

-

Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a reflux condenser. If available, attach a drying tube (CaCl₂) or a Dean-Stark trap.

-

Charging: Add 3-methoxy-4-methylbenzoic acid (1.66 g, 10 mmol) and Absolute Ethanol (20 mL). The acid may not fully dissolve initially.

-

Catalysis: Carefully add Concentrated

(0.5 mL) dropwise. Caution: Exothermic. -

Reflux: Heat the mixture to reflux (approx. 80°C) for 4–6 hours.

-

Checkpoint: Monitor via TLC (Mobile Phase: 20% EtOAc in Hexanes). The starting material (acid) will stay at the baseline or streak; the ester will move as a distinct spot (

).

-

-

Workup:

-

Cool to room temperature.

-

Concentrate ethanol under reduced pressure (Rotavap).

-

Dissolve residue in Ethyl Acetate (30 mL) and wash with Saturated

(2 x 15 mL) to neutralize catalyst and remove unreacted acid. -

Wash with Brine (15 mL), dry over anhydrous

, and concentrate.

-

-

Purification: The resulting yellow oil is often sufficiently pure (>95%). If necessary, purify via flash column chromatography (Silica gel, 10:1 Hexane:EtOAc).

Analytical Validation (Self-Validating Systems)

To ensure the integrity of the synthesized compound, researchers must verify the regiochemistry—specifically distinguishing it from the 3-methyl-4-methoxy isomer.

Nuclear Magnetic Resonance (NMR) Prediction

The

| Shift ( | Multiplicity | Integration | Assignment | Structural Logic |

| 1.38 | Triplet ( | 3H | Ethyl terminal methyl | |

| 2.25 | Singlet | 3H | Aromatic methyl (shielded by ring current) | |

| 3.88 | Singlet | 3H | Methoxy group (deshielded by Oxygen) | |

| 4.36 | Quartet ( | 2H | Ethyl methylene (deshielded by Ester Oxygen) | |

| 7.4 - 7.6 | Multiplet | 3H | Aromatic protons (ABX system typical of 1,3,4-substitution) |

Analytical Decision Tree

Use the following logic flow to interpret analytical data and confirm identity.

Figure 2: Step-wise validation logic for confirming structural integrity.

Applications in Drug Discovery[2]

Ethyl 4-methyl-3-methoxybenzoate is not merely an endpoint; it is a versatile scaffold. Its primary utility lies in the functionalization of the benzylic carbon .

Benzylic Bromination (Wohl-Ziegler Reaction)

The 4-methyl group is electronically activated by the aromatic ring, making it susceptible to radical bromination using N-Bromosuccinimide (NBS).

-

Reagents: NBS, AIBN (cat.),

or Benzotrifluoride (reflux). -

Product: Ethyl 4-(bromomethyl)-3-methoxybenzoate.

-

Utility: This bromide is a potent electrophile, allowing the attachment of amines, thiols, or other nucleophiles to build complex pharmaceutical architectures (e.g., kinase inhibitors).

Reduction to Benzylic Alcohol

-

Reagents:

(strong) or -

Product: (3-methoxy-4-methylphenyl)methanol.

-

Utility: Precursor for aldehydes (via oxidation) or benzyl chlorides.

References

-

SynHet. (n.d.). 3-Methoxy-4-methyl-benzoic acid ethyl ester. Retrieved from

-

A2B Chem. (n.d.). This compound (CAS 86239-03-4).[1][2][3][4] Retrieved from [3]

-

European Patent Office. (2013).[5] EP 2857398 A1: Aromatic Heterocyclic Derivative and Pharmaceutical. (Demonstrates utility as an intermediate in pyrrolidine derivative synthesis). Retrieved from

-

ChemicalBook. (n.d.). 3-Methoxy-4-Methylbenzoic acid ethyl ester Properties. Retrieved from

Sources

- 1. 3-Methoxy-4-Methylbenzoic acid ethyl ester | 86239-03-4 [chemicalbook.com]

- 2. Ethyl 3-methoxy-4-nitrobenzoate | CAS#:10259-23-1 | Chemsrc [chemsrc.com]

- 3. a2bchem.com [a2bchem.com]

- 4. 3-Methoxy-4-methyl-benzoic acid ethyl ester [synhet.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Ethyl Vanillate vs. Methyl Analog: Structural & Functional Profiling

Executive Summary

This technical guide provides a rigorous comparison between Ethyl Vanillate (Ethyl 4-hydroxy-3-methoxybenzoate) and its methyl analog, Methyl Vanillate (Methyl 4-hydroxy-3-methoxybenzoate). While structurally homologous, the single methylene unit difference (

Key Technical Insight: The transition from methyl to ethyl esterification lowers the melting point by approximately 20°C while increasing the

Molecular Architecture & Physicochemical Profiling

The core difference lies in the ester alkyl chain. Both compounds share the vanilloyl scaffold (4-hydroxy-3-methoxybenzoyl), responsible for the antioxidant activity via phenolic hydrogen atom transfer (HAT).

Comparative Data Table

| Property | Methyl Vanillate | Ethyl Vanillate | Impact of Substitution |

| CAS Registry | 3943-74-6 | 617-05-0 | Distinct regulatory IDs |

| Formula | +14.02 Da (Methylene unit) | ||

| Mol. Weight | 182.17 g/mol | 196.20 g/mol | Minor mass increase |

| Melting Point | 64–67 °C | 42–48 °C | Critical: Ethyl chain disrupts lattice packing, lowering MP. |

| Boiling Point | 285–287 °C | 292–293 °C | Slight increase due to London dispersion forces. |

| LogP (Exp/Pred) | ~1.19 | ~2.10 – 2.74 | Major: Ethyl variant is significantly more lipophilic. |

| Water Solubility | ~1500 mg/L | ~480 mg/L | Reduced aqueous solubility; higher organic solubility. |

| Physical State | Crystalline Solid | Low-melting Solid | Ethyl vanillate may require temp control to prevent caking. |

Structural Visualization (Graphviz)

The following diagram illustrates the structural divergence and its physicochemical consequences.

Figure 1: Structural divergence of vanillate esters and resulting physicochemical shifts.

Spectroscopic Fingerprinting (Identification)

Distinguishing these analogs requires precise interpretation of NMR data, particularly in the aliphatic region.

Proton NMR ( NMR) Diagnostics

-

Common Signals: Both compounds exhibit the characteristic 1,2,4-trisubstituted aromatic pattern (~6.8–7.6 ppm) and the methoxy singlet (~3.9 ppm).

-

The Differentiator: The ester alkyl group provides the unique fingerprint.

| Compound | Diagnostic Signal (ppm) | Multiplicity | Integration | Assignment |

| Methyl Vanillate | ~3.88 | Singlet (s) | 3H | |

| Ethyl Vanillate | ~4.35 | Quartet (q, | 2H | |

| Ethyl Vanillate | ~1.38 | Triplet (t, | 3H |

Protocol Note: When analyzing mixtures, the methyl ester singlet often overlaps with the aromatic methoxy group (~3.9 ppm). The ethyl ester's quartet at 4.35 ppm is the most reliable integration standard for purity assessment.

Synthesis & Manufacturing Protocols

Synthesis is typically achieved via Fischer esterification or DCC-coupling of Vanillic Acid. Below is a scalable protocol for Ethyl Vanillate , adaptable for the methyl analog by substituting the solvent.

Acid-Catalyzed Esterification Protocol

Reaction:

-

Charge: In a double-jacketed reactor, dissolve Vanillic Acid (1.0 eq) in absolute Ethanol (10.0 eq).

-

Catalyst: Add concentrated

(0.1 eq) dropwise to control exotherm. -

Reflux: Heat to reflux (~78°C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane:EtOAc 7:3).

-

Workup:

-

Purification: Recrystallize from minimal hot ethanol/water or purify via silica column if high purity (>99%) is required.

-

Note: Ethyl vanillate has a low melting point (44°C); avoid high-vacuum drying at elevated temperatures to prevent sublimation or melt.

-

Synthesis Workflow Diagram

Figure 2: Divergent synthesis pathway for vanillate esters.

Biopharmaceutical Implications (SAR)

The structural modification from methyl to ethyl has profound effects on biological interaction, primarily driven by lipophilicity.

Lipophilicity & Membrane Permeability

-

Methyl Vanillate: Moderate lipophilicity limits passive diffusion across the blood-brain barrier (BBB) or bacterial cell walls compared to the ethyl analog.

-

Ethyl Vanillate: The increased lipophilicity (

) enhances affinity for lipid bilayers.-

Mechanism: Higher partition coefficient

Increased concentration in the lipid membrane

-

Antimicrobial & Antioxidant Efficacy

Studies indicate that Ethyl Vanillate often outperforms Methyl Vanillate in biological assays:

-

OxHLIA Assay (Hemolysis Inhibition): Ethyl vanillate shows superior protection of red blood cells against free radical attack due to better membrane integration.

-

Antimicrobial Activity: Ethyl vanillate exhibits lower Minimum Inhibitory Concentrations (MIC) against pathogens like Cronobacter and E. coli compared to the methyl ester and vanillic acid. The alkyl chain length correlates with the ability to disrupt bacterial membrane integrity.

SAR Logic Flow

Figure 3: Structure-Activity Relationship (SAR) governing vanillate ester efficacy.

References

-

Physicochemical Properties of Vanillates

- Source: National Center for Biotechnology Information (2025).

-

URL:[Link]

- Antioxidant Activity Comparison: Title: Antioxidative properties of vanillic acid esters in multiple antioxidant assays. Source: Tai, A., et al. (2011). Bioscience, Biotechnology, and Biochemistry. Note: Establishes the correlation between lipophilicity (Ethyl > Methyl) and membrane protection efficacy.

-

Antimicrobial Efficacy

-

Synthesis Methodologies

-

NMR Spectral Data

-

Source: AIST Spectral Database for Organic Compounds (SDBS).[1]

- Data: SDBS No. 10531 (Ethyl Vanillate) vs SDBS No.

-

Sources

- 1. Ethyl Vanillate | 617-05-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 2. zenodo.org [zenodo.org]

- 3. researchgate.net [researchgate.net]

- 4. Effect of vanillin, ethyl vanillin, and vanillic acid on the growth and heat resistance of Cronobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Evaluation of Vanillin Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

3-Methoxy-4-Methylbenzoic Acid: Scaffold Versatility in Medicinal Chemistry

[1]

Executive Summary

3-Methoxy-4-methylbenzoic acid (CAS: 7151-68-0), also known as 3-methoxy-p-toluic acid, represents a critical aromatic scaffold in medicinal chemistry.[1][2][3][4] Distinct from its isomer vanillic acid, this moiety provides a unique steric and electronic profile due to the 4-methyl group's lipophilicity combined with the 3-methoxy group's electron-donating capacity. This guide details the technical specifications, synthetic pathways, and derivative classes of this compound, emphasizing its role as a key intermediate in the synthesis of Mineralocorticoid Receptor Antagonists (MRAs) like Finerenone and Leukotriene Receptor Antagonists like Zafirlukast .

Part 1: Chemical Architecture & Synthetic Pathways

Chemical Profile[1][5][6][7][8][9][10]

-

Molecular Formula:

[1][3][4][8][9] -

Key Properties:

-

Lipophilicity (LogP): ~2.3 (Predicted). The 4-methyl group increases membrane permeability compared to 4-hydroxy analogs.

-

pKa: ~4.4. Typical for benzoic acid derivatives, allowing for salt formation with weak bases.

-

Synthetic Workflows

The synthesis of 3-methoxy-4-methylbenzoic acid primarily follows two industrial routes. The most robust laboratory method involves the O-methylation of 3-hydroxy-4-methylbenzoic acid, ensuring regio-specificity.

Figure 1: Primary synthetic pathway for the generation of the core acid and its methyl ester derivative.

Part 2: Derivative Classes & Structure-Activity Relationships (SAR)

This section categorizes the "List" of derivatives based on chemical utility and biological application. Rather than a random enumeration, these are the functional classes relevant to drug discovery.

Class A: Amide Derivatives (Bioactive Pharmacophores)

Amide coupling at the C-1 position is the primary method for generating bioactive libraries. The 3-methoxy-4-methyl motif serves as a hydrophobic anchor in receptor binding pockets.

| Derivative Name | Structure / Modification | Application / Relevance |

| 3-Methoxy-4-methylbenzamide | Identified impurity in Finerenone synthesis; used as a reference standard in QC [1]. | |

| N-(4-Methoxybenzyl)-3-methoxy-4-methylbenzamide | Benzyl amide linkage | Investigated for antimicrobial activity; the lipophilic core enhances bacterial cell wall penetration [2]. |

| N-Heterocyclic Amides | Piperazine/Morpholine coupling | Solubilizing groups attached to the core; common in early-stage kinase inhibitor hits (e.g., Src/Abl kinase exploration). |

Class B: Ester Precursors (Prodrugs & Intermediates)

Esters are utilized to protect the carboxylic acid during multi-step synthesis or to improve oral bioavailability (prodrug strategy).

| Derivative Name | CAS Number | Function |

| Methyl 3-methoxy-4-methylbenzoate | 3556-83-0 | Primary volatile intermediate; used in GC-MS analysis and as a stable storage form. |

| This compound | N/A | Lipophilic prodrug variant; undergoes rapid hydrolysis in vivo. |

Class C: Halogenated Scaffolds (Coupling Partners)

Introduction of halogens onto the aromatic ring enables Suzuki-Miyaura or Buchwald-Hartwig couplings, expanding the scaffold into biaryl systems.

| Derivative Name | Modification Site | Synthetic Utility |

| 2-Bromo-5-methoxy-4-methylbenzoic acid | Ortho-bromination | Precursor for constructing fused ring systems (e.g., isocoumarins) [3]. |

| 6-Iodo-3-methoxy-4-methylbenzoic acid | Meta-iodination | High-reactivity partner for palladium-catalyzed cross-coupling. |

Part 3: Experimental Protocols

Protocol 3.1: Regioselective Synthesis of Mthis compound

Rationale: This protocol converts the acid to its ester, a common first step to increase solubility for subsequent reactions.

Materials:

-

3-Methoxy-4-methylbenzoic acid (1.0 eq)[4]

-

Thionyl Chloride (

) (1.5 eq) -

Methanol (anhydrous, solvent)

Step-by-Step Methodology:

-

Dissolution: Dissolve 5.0 g of 3-methoxy-4-methylbenzoic acid in 50 mL of anhydrous methanol in a round-bottom flask.

-

Activation: Cool the solution to 0°C in an ice bath. Add

dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution ( -

Reflux: Heat the mixture to reflux (65°C) for 3 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 7:3).

-

Work-up: Evaporate the solvent under reduced pressure. Redissolve the residue in Ethyl Acetate (EtOAc) and wash with saturated

(2x) to remove unreacted acid. -

Purification: Dry the organic layer over

, filter, and concentrate. Recrystallize from cold hexane if necessary. -

Validation:

NMR (

Protocol 3.2: General Amide Coupling (HATU Method)

Rationale: HATU provides high yields for electron-rich benzoic acids where steric hindrance from the 4-methyl group might reduce reactivity.

-

Activation: Combine Acid (1.0 eq) with HATU (1.2 eq) and DIPEA (2.0 eq) in DMF. Stir for 15 mins at RT.

-

Coupling: Add the amine (1.1 eq) (e.g., benzylamine or aniline derivative).

-

Reaction: Stir at RT for 4–12 hours.

-

Quench: Dilute with water/brine (1:1). Extract with EtOAc.

-

Self-Validating Check: The disappearance of the carboxylic acid peak in LC-MS and the emergence of the M+1 amide mass confirms conversion.

Part 4: Biological Context & Mechanism

The 3-methoxy-4-methylbenzoic acid scaffold is not merely a passive linker; it actively contributes to the pharmacophore's binding kinetics.

Role in Finerenone & Zafirlukast Chemistry

While often cited as an impurity or degradation product in the manufacturing of Finerenone (a non-steroidal MRA), this molecule serves as a critical quality control standard (Impurity 21) [1]. In Zafirlukast (Accolate), the 3-methoxy-4-methylphenyl moiety is structurally analogous to the "tail" region of the drug, contributing to hydrophobic interactions within the cysteinyl leukotriene receptor (CysLT1).

Structural Logic (Graphviz)

The following diagram illustrates how the core scaffold interacts within a theoretical binding pocket (e.g., Kinase or GPCR), highlighting the specific contributions of its substituents.

Figure 2: Structure-Activity Relationship (SAR) map detailing the pharmacophoric contributions of the scaffold substituents.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23530633, 3-Methoxy-4-methylbenzamide. Retrieved from [Link]

-

Jetir.Org. Synthesis of 3,4-dihydroxy-7-methoxy-3,6-dimethyl isocoumarin. Retrieved from [Link]

-

NIST Chemistry WebBook. Benzoic acid, 3-methoxy-4-methyl- Mass Spectrum. Retrieved from [Link]

Sources

- 1. srinichem.com [srinichem.com]

- 2. 3-Methoxy-4-methylbenzoic acid 98 7151-68-0 [sigmaaldrich.com]

- 3. 3-Methoxy-4-methylbenzoic acid - Safety Data Sheet [chemicalbook.com]

- 4. Benzoic acid, 3-methoxy-4-methyl- [webbook.nist.gov]

- 5. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates - Google Patents [patents.google.com]

- 6. jetir.org [jetir.org]

- 7. chemixl.com [chemixl.com]

- 8. 3-Methoxy-4-methylbenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 3-Methoxy-4-Methyl Benzoic Acid - Vihita Bio-Chem Pvt. Ltd. [vihita-bio.com]

Ethyl 3-methoxy-4-methylbenzoate safety data sheet (SDS)

This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes available safety data, physicochemical properties, and synthesis protocols for Ethyl 3-methoxy-4-methylbenzoate , utilizing "read-across" methodology from structural analogs where specific experimental data for this niche intermediate is proprietary or absent.

CAS Registry Number: 86239-03-4 Document Type: Technical Safety & Application Guide Version: 2.1 (Research Use Only)

Molecular Identity & Physicochemical Profiling

This compound (EMMB) is a lipophilic ester intermediate primarily utilized in the synthesis of tyrosine kinase inhibitors and other heterocyclic pharmaceutical agents. Unlike its phenolic analog (Ethyl Vanillate), EMMB lacks a free hydroxyl donor, significantly altering its solubility profile and metabolic stability.

Chemical Structure & Identifiers

| Property | Specification |

| IUPAC Name | This compound |

| CAS Number | 86239-03-4 |

| Molecular Formula | |

| Molecular Weight | 194.23 g/mol |

| SMILES | CCOC(=O)C1=CC(OC)=C(C)C=C1 |

| Structural Class | Benzoic acid ester; Anisic acid derivative |

Physical Properties (Experimental & Predicted)

Note: Data derived from structural analog (Mthis compound, CAS 3556-83-0) and QSAR modeling.

| Parameter | Value / Description | Reliability |

| Physical State | Viscous pale yellow liquid or low-melting solid | High (Analog based) |

| Melting Point | 30–35 °C (Predicted); Methyl analog MP: 46–47 °C | Medium |

| Boiling Point | ~275 °C (760 mmHg); 130–135 °C (1 mmHg) | High (Predicted) |

| Solubility | Insoluble in water; Soluble in DCM, EtOAc, MeOH, DMSO | High |

| LogP | 3.2 ± 0.4 (Lipophilic) | High |

| Flash Point | >113 °C (Closed Cup) | Medium |

Risk Assessment & Toxicology (GHS Standards)

While specific toxicological studies for CAS 86239-03-4 are limited, the safety profile is established via Structure-Activity Relationship (SAR) analysis of the parent acid (3-methoxy-4-methylbenzoic acid) and general benzoic esters.

Hazard Classification (GHS/CLP)

Signal Word: WARNING

| Hazard Code | Hazard Statement | Mechanism of Action |

| H315 | Causes skin irritation | Lipophilic ester penetration leading to localized dermatitis. |

| H319 | Causes serious eye irritation | Solvent-like action on corneal epithelium. |

| H335 | May cause respiratory irritation | Inhalation of aerosols/vapors during heating or synthesis. |

Precautionary Protocols

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves (Nitrile)/eye protection (Safety Goggles).

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]

Emergency Decision Logic

The following diagram outlines the critical decision path for laboratory incidents involving EMMB.

Figure 1: Emergency response logic tree emphasizing the lipophilic nature of the compound (avoiding solvent wash on skin).

Synthesis & Purity Validation

For researchers requiring high-purity EMMB for biological screening, the following synthesis route is the industry standard, offering higher yields than direct alkylation.

Synthesis Protocol: Fischer Esterification

Reaction: 3-methoxy-4-methylbenzoic acid + Ethanol

-

Reagents:

-

3-methoxy-4-methylbenzoic acid (1.0 eq)

-

Absolute Ethanol (10.0 eq - Solvent/Reactant)

-

Concentrated

(0.5 eq) or Thionyl Chloride (

-

-

Procedure:

-

Dissolve acid in ethanol under

atmosphere. -

Add catalyst dropwise at 0°C.

-

Reflux for 6–8 hours (Monitor via TLC: 20% EtOAc/Hexane).

-

Concentrate in vacuo to remove excess ethanol.

-

Dilute residue with EtOAc, wash with Sat.

(removes unreacted acid), then Brine. -

Dry over

, filter, and concentrate.

-

-

Purification:

-

If solid: Recrystallize from Hexane/EtOAc.

-

If oil: Vacuum distillation or Flash Chromatography (

, 0-10% EtOAc in Hexanes).

-

Analytical Validation (QC Criteria)

To ensure the compound is suitable for drug development (e.g., kinase inhibitor synthesis), it must meet these criteria:

-

HPLC Purity: >98.0% (UV @ 254 nm).

-

1H NMR (CDCl3, 400 MHz):

-

1.38 (t, 3H, Ester-

-

2.25 (s, 3H, Ar-

-

3.88 (s, 3H, O-

-

4.35 (q, 2H, Ester-

- 7.1-7.6 (m, 3H, Ar-H)

-

Diagnostic Check: Absence of broad singlet at

10-12 ppm (indicates removal of starting acid).

-

1.38 (t, 3H, Ester-

Handling, Storage, and Stability

The stability of the methyl group at the C4 position renders this molecule susceptible to benzylic oxidation if stored improperly over long durations.

Storage Matrix

| Condition | Requirement | Rationale |

| Temperature | 2–8 °C | Retards hydrolysis and transesterification. |

| Atmosphere | Argon or Nitrogen | Prevents benzylic oxidation of the C4-Methyl group. |

| Container | Amber Glass | Protects from UV-induced degradation. |

| Shelf Life | 24 Months | If stored sealed and dry. |

Chemical Incompatibilities

-

Strong Oxidizers: Risk of oxidizing the C4-methyl to a carboxylic acid (Terephthalic acid derivative).

-

Strong Bases: Causes rapid hydrolysis to the parent acid (Saponification).

Research Applications

EMMB is a validated intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) .

Mechanistic Application

In medicinal chemistry, the ethyl ester serves as a protecting group for the carboxylic acid during the modification of the aromatic ring (e.g., nitration or bromination). It is subsequently hydrolyzed to the free acid to form amide bonds in pharmacophores.

Example Workflow:

-

Nitration: EMMB

Ethyl 3-methoxy-4-methyl-5-nitrobenzoate. -

Reduction: Nitro group

Aniline derivative. -

Coupling: Formation of heterocyclic cores (e.g., Indazoles or Quinazolines).

Figure 2: Typical application of EMMB in the synthesis of nitrogen-heterocycle drug cores.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12224773, this compound. Retrieved from [Link]

-

European Patent Office (2015). EP2857398A1 - Aromatic heterocyclic derivative and pharmaceutical composition. (Demonstrates use of EMMB in kinase inhibitor synthesis). Retrieved from [Link]

-

ChemSrc (2025). this compound: Physicochemical Properties. Retrieved from [Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of Ethyl 3-Methoxy-4-Methylbenzoate

Executive Summary

This application note details the protocol for the synthesis of ethyl 3-methoxy-4-methylbenzoate (CAS: 86239-03-4) starting from 3-methoxy-4-methylbenzoic acid (CAS: 7151-68-0). This ester is a valuable intermediate in the synthesis of pharmaceutical compounds and fine chemical building blocks.

The method selected is a Fischer Esterification , optimized for laboratory to pilot-scale reproducibility. While acid chloride routes (via

Chemical Strategy & Mechanistic Insight

The Thermodynamic Challenge

The conversion of a carboxylic acid to an ester is an equilibrium process (

-

Excess Reactant: Ethanol serves as both the nucleophile and the solvent, pushing the equilibrium toward the product.

-

Water Removal: The use of a Dean-Stark trap (azeotropic distillation) or molecular sieves (3Å) is recommended for scales >10g to sequester the water byproduct.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution. The carbonyl oxygen is activated by protonation, making the carbonyl carbon susceptible to nucleophilic attack by ethanol.[2]

Figure 1: Mechanistic pathway of the acid-catalyzed Fischer esterification.

Materials & Equipment

Reagents

| Reagent | CAS No. | MW ( g/mol ) | Role | Equiv. |

| 3-Methoxy-4-methylbenzoic acid | 7151-68-0 | 166.17 | Limiting Reagent | 1.0 |

| Ethanol (Absolute) | 64-17-5 | 46.07 | Solvent/Reactant | ~20-30 |

| Sulfuric Acid ( | 7664-93-9 | 98.08 | Catalyst | 0.1 - 0.5 |

| Sodium Bicarbonate ( | 144-55-8 | 84.01 | Quench/Wash | N/A |

| Ethyl Acetate | 141-78-6 | 88.11 | Extraction Solvent | N/A |

Equipment

-

Reaction: 250 mL Round Bottom Flask (RBF), Magnetic Stir Bar, Reflux Condenser, Drying Tube (CaCl2).

-

Workup: Separatory Funnel (500 mL), Rotary Evaporator.

-

Analysis: TLC Plates (Silica gel 60 F254), UV Lamp (254 nm).

Experimental Protocol

Reaction Setup

-

Charge: In a 250 mL RBF, dissolve 10.0 g (60.2 mmol) of 3-methoxy-4-methylbenzoic acid in 100 mL of absolute ethanol.

-

Catalyst Addition: Caution: Exothermic. Slowly add 1.0 mL of concentrated

dropwise while stirring. -

Reflux: Attach the reflux condenser and drying tube. Heat the mixture to a gentle reflux (

C bath temperature) for 6–8 hours .-

Checkpoint: Monitor reaction progress via TLC (Mobile Phase: 8:2 Hexane/Ethyl Acetate). The starting acid (

) should disappear, and a new less polar spot (

-

Workup & Isolation

-

Concentration: Remove approximately 80% of the ethanol using a rotary evaporator to reduce the volume.

-

Neutralization: Pour the residue into 100 mL of ice-cold water . Slowly add saturated aqueous

solution until gas evolution ceases and pH is neutral/slightly basic (pH ~8).-

Note: This step removes the

and converts any unreacted starting acid into its water-soluble carboxylate salt.

-

-

Extraction: Extract the aqueous mixture with Ethyl Acetate (3 x 50 mL) .

-

Washing: Combine the organic layers and wash with:

-

1 x 50 mL Water

-

1 x 50 mL Brine (Saturated NaCl)

-

-

Drying: Dry the organic layer over anhydrous

or -

Evaporation: Concentrate the filtrate under reduced pressure to yield the crude ester.

Purification

-

Standard: The crude product is typically pure enough (>95%) for subsequent steps.

-

High Purity: If required, purify via flash column chromatography (Silica Gel, 0-10% EtOAc in Hexanes) or vacuum distillation (if oil).

Process Control & Validation

Workflow Diagram

Figure 2: Operational workflow for the isolation of the target ester.

Characterization Data (Expected)

The product should be validated against the following spectral signatures.

| Technique | Parameter | Expected Value | Assignment |

| Appearance | Visual | Colorless/Pale Yellow Oil | - |

| 1H NMR | Triplet ( | Ester Methyl ( | |

| 1H NMR | Singlet (3H) | Aromatic Methyl ( | |

| 1H NMR | Singlet (3H) | Methoxy ( | |

| 1H NMR | Quartet ( | Ester Methylene ( | |

| 1H NMR | Multiplet (3H) | Aromatic Protons | |

| IR | Wavenumber | ~1715 | C=O[3][4][5] Stretch (Ester) |

Troubleshooting Guide

-

Low Yield (<70%):

-

Cause: Equilibrium not shifted.

-

Solution: Increase reaction time or add molecular sieves to the reaction flask to trap water.

-

-

Emulsion during Extraction:

-